Tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as tert-butyl, fluoro, formyl, phenylmethoxy, and imidazolidine
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of reagents such as tert-butyl nitrite (t-BuONO) and aniline starting materials, followed by borylation and other functional group transformations .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalytic quantities of radical initiators and optimization of reaction conditions such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the formyl group would yield a carboxylic acid, while reduction would yield an alcohol .
Scientific Research Applications
Tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate include other imidazolidine derivatives and compounds with similar functional groups, such as:
- Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate .
- 4,4’,4’‘-Tri-tert-butyl-2,2’:6’,2’'-terpyridine .
Uniqueness
Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for scientific investigation .
Properties
IUPAC Name |
tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35FN2O5/c1-27(2,3)25-30(7)24(33)22(31(25)26(34)36-28(4,5)6)14-19-13-20(16-32)23(15-21(19)29)35-17-18-11-9-8-10-12-18/h8-13,15-16,22,25H,14,17H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAQDMFSQRPAGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1N(C(=O)C(N1C(=O)OC(C)(C)C)CC2=CC(=C(C=C2F)OCC3=CC=CC=C3)C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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